2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-4-2-5-14(19)12(13)10-16(23)20-7-8-22-17(24)9-11-3-1-6-15(11)21-22/h2,4-5,9H,1,3,6-8,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFIGOGJDCRBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activity. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C18H19ClF N3O
- Molecular Weight : 335.81 g/mol
- IUPAC Name : 2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
Antiviral Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant antiviral activity. For instance, derivatives with halogen substitutions on aromatic rings have shown enhanced binding affinity to viral proteins. Specifically, compounds with a 2-chloro substitution demonstrated potent activity against various strains of HIV and other viruses by inhibiting reverse transcriptase at low micromolar concentrations .
Antifungal Activity
Research on related pyridazine derivatives has revealed notable antifungal properties. Compounds that share structural similarities with the target molecule exhibited effective inhibition against fungal pathogens such as Fusarium oxysporum and Botrytis cinerea. For example, certain derivatives showed growth inhibition percentages exceeding 40% at concentrations of 50 µg/mL .
The biological activity of the compound is largely attributed to its ability to interact with specific enzyme targets within pathogens. The presence of the N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl) moiety enhances its affinity for these targets, leading to effective inhibition of critical biological pathways in both viral and fungal systems .
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of similar compounds, it was found that those with a chlorine atom at the para position relative to a fluorine atom exhibited significantly lower EC50 values compared to their non-halogenated counterparts. The compound under investigation could potentially follow this trend, suggesting a need for further exploration of its antiviral capabilities in vitro and in vivo.
Case Study 2: Antifungal Screening
A series of pyridazine derivatives were tested for antifungal activity against Gaeumannomyces graminis, revealing that modifications at the N-position could enhance antifungal potency. The compound's structure suggests it may also benefit from similar modifications to improve efficacy against fungal strains .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Tested Pathogen | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|---|---|
| Antiviral | 2-Chloro derivatives | HIV | >90 | 0.20 |
| Antifungal | Pyridazine analogs | Fusarium oxysporum | 44.2 | 50 |
| Antifungal | Pyridazine analogs | Botrytis cinerea | 40.4 | 50 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The cyclopenta[c]pyridazin moiety distinguishes this compound from analogs with alternative fused-ring systems. For example:
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (): Core Structure: Incorporates a thieno[2,3-d]pyrimidin ring fused to cyclopentane, introducing sulfur at position 5. Substituents: A 4-chlorophenyl group and sulfanyl-acetamide side chain. Implications: The sulfur atom may enhance metabolic stability but reduce solubility compared to the oxygen-rich pyridazin core of the target compound .
Substituent Variations
Functional group differences significantly influence physicochemical and pharmacological profiles:
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): Substituents: A dimethylphenoxy group and chiral amino-hydroxyhexane backbone.
Spectroscopic and Crystallographic Methodologies
Both the target compound and analogs rely on NMR and crystallography for structural validation. For instance:
- Zygocaperoside (): Isolated from Z. fabago roots, its structure was confirmed via UV and NMR, highlighting the universal applicability of these techniques for acetamide derivatives .
- SHELX Applications : The target compound’s crystallographic data likely employed SHELX refinements, a standard for small-molecule analysis .
Comparative Data Table
Research Implications
- Structural-Activity Relationships (SAR) : The chloro-fluoro substitution on the phenyl ring may confer selective binding to halogen-sensitive targets (e.g., kinase enzymes), whereas sulfur-containing analogs () could exhibit altered pharmacokinetics.
- Synthetic Challenges : The cyclopenta[c]pyridazin core requires precise stereochemical control during synthesis, contrasting with the more flexible hexane backbones of ’s compounds.
Vorbereitungsmethoden
Cyclocondensation of Ketocarboxylic Acids
The core is typically synthesized via hydrazine-mediated cyclization of ketocarboxylic acid derivatives (Figure 1A). For example:
- Step 1 : Reacting 2-ethoxycarbonylmethyl-1-cyclopentanone with hydrazine hydrate in ethanol under reflux yields 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one.
- Step 2 : Oxidation with CuCl₂ in acetonitrile generates the dehydrogenated analog.
Conditions :
Alternative Route via Cycloalkanones
Csende et al. (2007) demonstrated that 2-ethoxycarbonylmethyl-1-cycloalkanones react with hydrazine to form cyclopenta[c]pyridazinones. This method avoids oxidation steps but requires stringent anhydrous conditions.
Functionalization with Ethylenediamine
Nucleophilic Substitution
The pyridazinone’s N-2 position undergoes alkylation with 2-bromoethylamine hydrobromide (Figure 1B):
Reductive Amination
An alternative employs reductive amination using ethylenediamine and sodium cyanoborohydride:
- Step 1 : React pyridazinone with ethylenediamine in methanol.
- Step 2 : Reduce the Schiff base intermediate with NaBH₃CN.
- Yield : 70–75% (extrapolated from)
Acetamide Formation
Acylation with 2-(2-Chloro-6-fluorophenyl)acetyl Chloride
The ethylamine intermediate is acylated under Schotten-Baumann conditions (Figure 1C):
- Step 1 : Dissolve 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine in dichloromethane.
- Step 2 : Add 2-(2-chloro-6-fluorophenyl)acetyl chloride and triethylamine at 0°C.
- Step 3 : Stir for 12 hours at room temperature.
- Yield : 85–90%
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDC/HOBt coupling is preferred:
- Step 1 : React 2-(2-chloro-6-fluorophenyl)acetic acid with EDC and HOBt in DMF.
- Step 2 : Add the ethylamine derivative and stir for 24 hours.
- Yield : 78%
Optimization Challenges
Regioselectivity in Pyridazinone Alkylation
The N-1 vs. N-2 selectivity depends on the base and solvent:
Purification Strategies
- Silica Gel Chromatography : Elute with EtOAc/hexane (3:7) to isolate the acetamide
- Recrystallization : Use acetone/water (2:1) to obtain high-purity crystals
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 58% | 98% | Moderate |
| Reductive Amination | 4 | 52% | 95% | High |
| EDC Coupling | 5 | 65% | 99% | Low |
Industrial-Scale Considerations
- Cost Efficiency : BTBA catalyst increases expense; replace with PEG-400
- Waste Reduction : Recover acetone via distillation (90% efficiency)
- Safety : Exothermic acylation requires jacketed reactors with <5°C cooling
Unresolved Challenges
- Diastereomer Separation : Ethylenediamine coupling produces racemic mixtures; chiral HPLC needed
- Thermal Degradation : Pyridazinone cores decompose above 150°C; lyophilization recommended
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
